![molecular formula C13H12N2O3S B2551776 {2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid CAS No. 926234-69-7](/img/structure/B2551776.png)
{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid
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Overview
Description
The compound "{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-yl}acetic acid" appears to be a derivative of thiazole-based structures, which are often found in various pharmaceutical applications. Thiazole and its derivatives are known for their presence in a range of bioactive compounds, including antibiotics such as cephalosporins .
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the preparation of a side-chain of the fourth generation of cephem antibiotics involves skeletal rearrangement starting from aminoisoxazoles, leading to the formation of the desired compound through reactions with alkoxycarbonyl isothiocyanates and O-methylhydroxylamine . Similarly, the synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids includes a sequence of reactions starting from tert-butyl acetoacetate, proceeding through alkylation, halogenation, and protection of acid functions, and culminating in the formation of the 2-aminothiazole ring by the Hantzsch method . These methods demonstrate the complexity and versatility of synthetic approaches to thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The precise structure of "this compound" is not detailed in the provided papers, but related compounds have been characterized using techniques such as X-ray crystallography, which provides unambiguous determination of stereochemical structures .
Chemical Reactions Analysis
Thiazole derivatives participate in a variety of chemical reactions. For example, the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives involves a multicomponent reaction that forms one C-C and two C-N bonds in a one-pot process under metal-free conditions, demonstrating the reactivity of thiazole compounds in forming complex fused ring systems . The reactions often involve the formation of bonds through cyclization and can be facilitated by catalysts such as iodine in DMSO .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. While the specific properties of "this compound" are not provided, related compounds exhibit properties that make them suitable for pharmaceutical applications. For example, the solubility, melting point, and stability of these compounds can be tailored through synthetic modifications, which is crucial for their function as antibiotic agents . The presence of substituents such as the 4-methylbenzoyl group can affect the acidity and reactivity of the acetic acid moiety, potentially influencing the compound's biological activity.
Scientific Research Applications
Synthesis and Chemical Reactions
One area of research focuses on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from thiazolyl compounds, revealing their potential as antihypertensive α-blocking agents with low toxicity. These compounds were synthesized using a series of reactions starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, demonstrating a versatile approach to accessing a variety of thiazolyl derivatives (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Heterocyclic γ-Amino Acids
Research into 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) explores their role as constrained heterocyclic γ-amino acids, valuable for mimicking secondary protein structures. A short and versatile chemical route to these ATCs was developed, highlighting their potential in the design of peptides and proteins (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).
Antimicrobial and Antifungal Activity
Thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some derivatives demonstrated weak to moderate activity against Gram-negative bacteria and fungi, offering insights into the design of new antimicrobial agents (Abd Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Germination Inhibitory Constituents
Investigations into germination inhibitory constituents from Erigeron annuus identified several compounds, including (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, which showed inhibitory effects on lettuce seed germination. These findings contribute to the understanding of natural products' role in plant biology and agriculture (Oh, Lee, Lee, Lee, Lee, Chung, Kim, & Kwon, 2002).
Antitumor and Antifilarial Agents
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives have been prepared and evaluated for their antitumor and antifilarial properties. One compound in particular showed significant in vivo activity against Acanthocheilonema viteae, suggesting potential therapeutic applications (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).
Mechanism of Action
Target of Action
The primary targets of the compound “{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid” are currently unknown. This compound belongs to the class of thiazoles , which are known to have diverse biological activities.
Mode of Action
Thiazoles, the class of compounds to which it belongs, are known to interact with various biological targets . .
Biochemical Pathways
Thiazoles are known to have diverse biological activities and can affect multiple pathways . .
Result of Action
While thiazoles are known to have diverse biological activities
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-2-4-9(5-3-8)12(18)15-13-14-10(7-19-13)6-11(16)17/h2-5,7H,6H2,1H3,(H,16,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUPHMVSRADUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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